molecular formula C15H15NO5 B15174496 Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate

Cat. No.: B15174496
M. Wt: 289.28 g/mol
InChI Key: PRIWMCFPFWZMAE-UHFFFAOYSA-N
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Description

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by functional group modifications to introduce the acetyloxy, formyl, and carboxylate groups. For instance, the Fischer indole synthesis can be employed to construct the indole core, using cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Subsequent steps involve selective acylation, formylation, and esterification reactions to achieve the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Ethyl 4-acetyloxy-3-carboxy-1-methylindole-6-carboxylate.

    Reduction: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate.

    Substitution: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate (if acetyloxy is replaced by hydroxyl).

Scientific Research Applications

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can be compared with other indole derivatives such as:

    Ethyl 1H-indole-3-carboxylate: Lacks the acetyloxy and formyl groups, resulting in different chemical reactivity and biological activity.

    4-Acetoxy-1-methylindole: Lacks the formyl and carboxylate groups, leading to different applications and properties.

    3-Formylindole:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate

InChI

InChI=1S/C15H15NO5/c1-4-20-15(19)10-5-12-14(11(8-17)7-16(12)3)13(6-10)21-9(2)18/h5-8H,4H2,1-3H3

InChI Key

PRIWMCFPFWZMAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CN2C)C=O

Origin of Product

United States

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